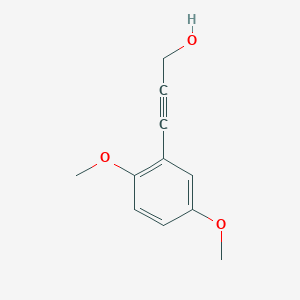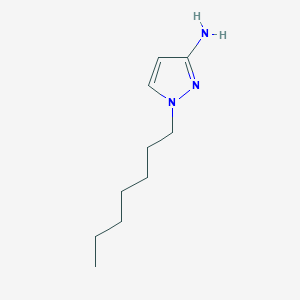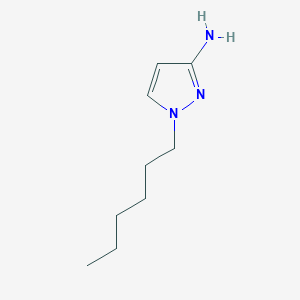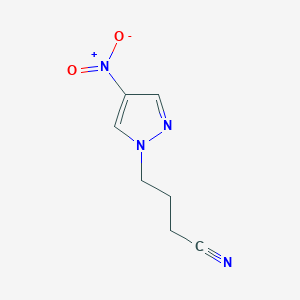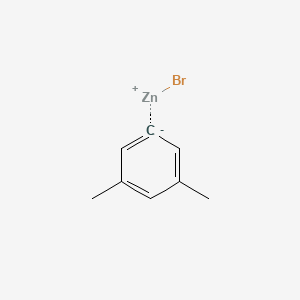
3,5-Dimethylphenylzinc bromide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethylphenylzinc bromide (3,5-DMPZnBr) is a reagent used in organic synthesis, primarily for the preparation of aryl halides. It is a white solid with a molar mass of 310.89 g/mol and a density of 1.69 g/cm3. It is soluble in polar solvents such as tetrahydrofuran (THF), acetonitrile, and dimethyl sulfoxide (DMSO). 3,5-DMPZnBr is a milder and safer alternative to the traditional reagents used in the synthesis of aryl halides, such as phosphorus tribromide, bromine, and N-bromosuccinimide (NBS).
Applications De Recherche Scientifique
3,5-Dimethylphenylzinc bromide, 0.50 M in THF is widely used in the synthesis of aryl halides. It is a milder and safer alternative to other reagents such as phosphorus tribromide, bromine, and NBS. It is also used in the synthesis of aryl bromides, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mécanisme D'action
The reaction of 3,5-dimethylphenol with zinc bromide in a polar solvent such as THF is believed to proceed through a nucleophilic substitution mechanism. The zinc bromide acts as a Lewis acid and the 3,5-dimethylphenol acts as a nucleophile. The bromide ion is displaced from the zinc bromide molecule, forming the aryl bromide product and regenerating the zinc bromide.
Biochemical and Physiological Effects
3,5-Dimethylphenylzinc bromide, 0.50 M in THF is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to be an allergen or skin irritant.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5-Dimethylphenylzinc bromide, 0.50 M in THF in lab experiments include its milder and safer nature compared to traditional reagents, its high yield, and its low cost. The main limitation is that it is not suitable for reactions involving sensitive substrates, as it can cause side reactions.
Orientations Futures
Future research should focus on exploring the use of 3,5-Dimethylphenylzinc bromide, 0.50 M in THF in other types of reactions, such as the synthesis of heterocycles and the formation of C-C bonds. Additionally, further research should be conducted to investigate the potential for using this compound as an alternative to phosphorus tribromide and bromine in a range of other reactions. Additionally, research should be conducted to investigate the potential for using this compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, research should be conducted to investigate the potential for using this compound in the synthesis of polymers and other materials.
Méthodes De Synthèse
3,5-Dimethylphenylzinc bromide, 0.50 M in THF can be synthesized by reacting 3,5-dimethylphenol with zinc bromide in a polar solvent such as THF. The reaction is carried out at room temperature and is typically complete within 1-2 hours. The product is then isolated by filtration and washed with cold THF. The yield of the reaction is typically greater than 95%.
Propriétés
IUPAC Name |
bromozinc(1+);1,3-dimethylbenzene-5-ide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.BrH.Zn/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZZUUKWCNFECA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

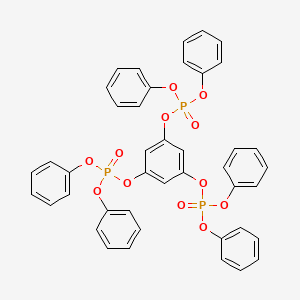
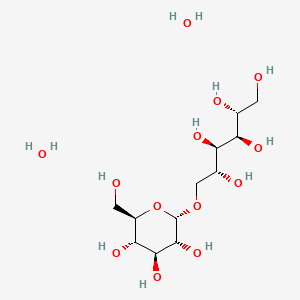
![8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6320345.png)



